2',3'-O-Isopropylideneguanosine

Description

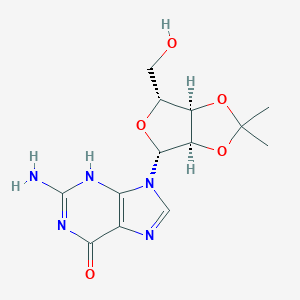

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O5/c1-13(2)22-7-5(3-19)21-11(8(7)23-13)18-4-15-6-9(18)16-12(14)17-10(6)20/h4-5,7-8,11,19H,3H2,1-2H3,(H3,14,16,17,20)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPDAYWPKILAMO-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C3N=C(NC4=O)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=C(NC4=O)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957600 | |

| Record name | 2-Imino-9-[2,3-O-(1-methylethylidene)pentofuranosyl]-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-76-5 | |

| Record name | 2′,3′-Isopropylideneguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Isopropylideneguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imino-9-[2,3-O-(1-methylethylidene)pentofuranosyl]-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-isopropylideneguanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2',3'-O-Isopropylideneguanosine chemical structure and properties

An In-depth Technical Guide to 2',3'-O-Isopropylideneguanosine: Structure, Synthesis, and Applications

Introduction

This compound is a pivotal protected nucleoside derivative of guanosine, widely utilized as a cornerstone intermediate in the synthesis of a diverse range of nucleic acid-based compounds. Its core utility lies in the strategic protection of the cis-diol at the 2' and 3' positions of the ribose sugar with an isopropylidene group. This modification prevents these hydroxyl groups from participating in undesired side reactions, thereby enabling chemists to perform regioselective modifications at other positions, most notably the 5'-hydroxyl group and the guanine base. This level of control is fundamental in the development of therapeutic agents, including antiviral and anticancer drugs, and in the creation of sophisticated molecular probes and modified oligonucleotides for studying complex biological pathways.[1][2]

This guide provides a comprehensive technical overview of this compound, detailing its chemical structure and properties, providing a field-proven synthesis protocol, and exploring its critical applications in modern research and drug development.

Chemical Identity and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is essential for its successful application in synthesis and research.

Chemical Structure and Identifiers

The structure consists of a guanine base linked to a ribose sugar, where the 2' and 3' hydroxyls are masked as an acetal.

Figure 1. Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][3][]dioxol-4-yl]-2-amino-1H-purin-6-one[1][] |

| Synonyms | 9-(2,3-O-Isopropylidene-β-D-ribofuranosyl)guanine, Isopropylideneguanosine[3][5] |

| CAS Number | 362-76-5[3][][6] |

| Molecular Formula | C₁₃H₁₇N₅O₅[3][][7] |

| Molecular Weight | 323.31 g/mol [3][] |

| InChI Key | XKPDAYWPKILAMO-IOSLPCCCSA-N[6][7] |

| SMILES | CC1(OC2C(OC(C2O1)N3C=NC4=C3N=C(NC4=O)N)CO)C[] |

Physicochemical Data

The physical properties dictate the handling, storage, and reaction conditions for this compound.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [3][] |

| Melting Point | 296 °C | [3][][8] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol, Methanol | [][7] |

| Purity/Assay | ≥98% (HPLC) | [3][6] |

| Specific Rotation | [α]20/D: -68.0 to -73.0 deg (c=1, 0.1mol/L NaOH) | [3] |

| Storage | Store at -20°C or 2-8°C, protected from light and moisture | [][6][7] |

Synthesis and Characterization

The preparation of this compound from guanosine is a standard yet critical procedure in nucleoside chemistry. The primary goal is the selective protection of the 2' and 3'-hydroxyls, which is achieved via an acid-catalyzed acetalization reaction.

Synthesis Workflow

The workflow involves the reaction of guanosine with an acetone equivalent in the presence of an acid catalyst. The use of 2,2-dimethoxypropane is often preferred over acetone as it acts as both the acetone source and a water scavenger, driving the equilibrium towards the product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method. Researchers should optimize conditions based on their specific lab setup and scale.

-

Preparation: Suspend guanosine (1 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension.[9] This acetal serves as the isopropylidene source and a dehydrating agent.

-

Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).[9] The acid protonates the carbonyl oxygen of the acetone equivalent, making it more electrophilic and susceptible to nucleophilic attack by the ribose hydroxyls.

-

Reaction: Stir the mixture vigorously at room temperature. The suspension should gradually clarify as the guanosine reacts and the more soluble product is formed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, quench the catalyst by adding a mild base, such as saturated sodium bicarbonate solution or triethylamine, until the solution is neutral.

-

Isolation: The product can be isolated by precipitation upon adding the reaction mixture to a large volume of cold water, or by removing the solvent under reduced pressure and proceeding with purification.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures) or by silica gel column chromatography to yield the pure this compound as a white solid.

Analytical Characterization

Structural confirmation and purity assessment are performed using standard analytical techniques.

-

¹H NMR: The spectrum will show characteristic signals for the guanine base protons (H-8), the anomeric proton (H-1') of the ribose, and two distinct singlets in the upfield region (around 1.3-1.6 ppm) corresponding to the two diastereotopic methyl groups of the isopropylidene moiety.[10]

-

Mass Spectrometry (MS): ESI-MS will show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 324.1, confirming the molecular weight.[]

-

HPLC: Purity is assessed using reverse-phase HPLC, with typical purities for commercial products exceeding 98%.[3][6]

Applications in Research and Drug Development

The primary value of this compound is its role as a versatile intermediate, enabling the synthesis of more complex molecules with therapeutic and diagnostic potential.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 362-76-5 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 362-76-5 | NI06120 [biosynth.com]

- 6. 2 ,3 -O-Isopropylideneguanosine 362-76-5 [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | CAS#:362-76-5 | Chemsrc [chemsrc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of 2',3'-O-Isopropylideneguanosine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Protected Intermediate

In the landscape of medicinal chemistry and nucleic acid research, the ability to perform regioselective modifications on complex biomolecules is paramount. Guanosine, a fundamental building block of RNA, presents a synthetic challenge due to its multiple reactive hydroxyl groups. The selective protection of the cis-2' and 3'-hydroxyls on the ribose moiety is a critical first step for a multitude of synthetic pathways. 2',3'-O-Isopropylideneguanosine is a cornerstone intermediate, enabling precise modifications at the 5'-hydroxyl position, which is essential for the development of novel therapeutics and research tools.[1][2][3] This protected nucleoside is a key precursor in the synthesis of antiviral drugs, anticancer agents, and modified mRNA cap analogs that can enhance intracellular stability and translational efficiency.[2][4][5] This guide provides an in-depth examination of its synthesis, grounded in mechanistic principles and validated by robust analytical protocols.

Part 1: The Mechanistic Underpinnings of Acetonide Formation

The synthesis of this compound from guanosine is a classic example of cyclic ketal formation, a widely used strategy for protecting 1,2-diols.[6][7] The reaction involves the acid-catalyzed nucleophilic addition of the guanosine's 2' and 3' hydroxyl groups to acetone.

The Role of the Acid Catalyst: The reaction is typically catalyzed by a Brønsted or Lewis acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[8][9] The catalyst's role is to protonate the carbonyl oxygen of acetone. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl groups of the ribose ring. Without the catalyst, the carbonyl carbon is not sufficiently electrophilic to react with the relatively weak alcohol nucleophiles.[10]

Driving the Equilibrium: Ketal formation is a reversible equilibrium reaction.[11] To ensure a high yield of the desired this compound, the equilibrium must be shifted toward the product side. This is achieved by removing the water molecule that is formed as a byproduct during the reaction.[9] There are two common strategies to accomplish this:

-

Azeotropic Removal: Using a Dean-Stark apparatus with a solvent like toluene allows for the continuous removal of water as an azeotrope.[9]

-

Chemical Dehydration: Employing a dehydrating agent that reacts with water is a more common and often more efficient laboratory method. 2,2-Dimethoxypropane is an ideal reagent for this purpose as it reacts with the acid catalyst to form acetone and methanol, and it also consumes the water byproduct, effectively driving the reaction to completion.[12][13]

Part 2: A Validated Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and successful product isolation.

Materials and Reagents

| Reagent / Material | Grade | Typical Quantity (for 1g Guanosine) | Purpose |

| Guanosine | ≥98% | 1.0 g (3.53 mmol) | Starting Material |

| Acetone | Anhydrous | 50 mL | Solvent and Reagent |

| 2,2-Dimethoxypropane | ≥98% | 5.0 mL (40.6 mmol) | Dehydrating Agent & Acetal Source |

| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, ≥98.5% | ~70 mg (0.37 mmol) | Acid Catalyst |

| Triethylamine (TEA) | ≥99% | ~1 mL | Quenching Agent |

| Dichloromethane (DCM) | HPLC Grade | For chromatography | Eluent Component |

| Methanol (MeOH) | HPLC Grade | For chromatography | Eluent Component |

| Silica Gel | 60 Å, 230-400 mesh | ~30 g | Stationary Phase for Chromatography |

| TLC Plates | Silica Gel 60 F254 | As needed | Reaction Monitoring |

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add guanosine (1.0 g, 3.53 mmol).

-

Reagent Addition: Add anhydrous acetone (50 mL) to the flask and stir to create a suspension. Add 2,2-dimethoxypropane (5.0 mL, 40.6 mmol) followed by p-toluenesulfonic acid monohydrate (~70 mg, 0.37 mmol).

-

Reaction Execution: Seal the flask and stir the suspension at room temperature. The suspension of guanosine should gradually dissolve as it reacts to form the more soluble product. The reaction typically takes 4-8 hours.

-

In-Process Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Mobile Phase: Dichloromethane:Methanol (9:1 v/v).

-

Procedure: Spot the starting material (guanosine dissolved in a drop of DMSO and diluted with MeOH) and the reaction mixture on a TLC plate.

-

Observation: Guanosine is highly polar and will have a very low Rf value (near the baseline). The product, this compound, is less polar and will have a higher Rf value. The reaction is complete when the guanosine spot has disappeared.

-

-

Reaction Quenching: Once the reaction is complete, quench the catalyst by adding triethylamine dropwise until the solution is neutral (check with pH paper). A white precipitate of triethylammonium tosylate may form.

-

Workup & Isolation:

-

Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

-

The resulting crude solid or oil contains the desired product and salt byproduct.

-

-

Purification: Purify the crude product by flash column chromatography.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a column with silica gel in dichloromethane.

-

Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5-10% MeOH). Collect fractions and monitor by TLC.

-

Product Collection: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white powder.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Part 3: Analytical Characterization for Structural Verification

Thorough characterization is non-negotiable to confirm the identity, purity, and structural integrity of the synthesized compound.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for this validation.[14]

NMR Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.[14] The successful formation of the isopropylidene group is unequivocally confirmed by the appearance of two new methyl signals in the ¹H NMR spectrum and the corresponding methyl and quaternary carbon signals in the ¹³C NMR spectrum.

Expected NMR Data: (Based on published data for the hemihydrate form in DMSO-d₆)[15][16]

| Signal Type | Atom Assignment | Expected Chemical Shift (δ, ppm) | Key Feature for Confirmation |

| ¹H NMR | H-8 (Purine) | ~7.9 | Single proton signal from the purine ring. |

| NH₂ (Amine) | ~6.5 | Broad singlet corresponding to the two amine protons. | |

| H-1' (Anomeric) | ~5.9 | Doublet, confirming the β-anomeric configuration. | |

| H-2', H-3' (Ribose) | ~5.0-4.8 | Shifted downfield compared to unprotected guanosine due to the rigid dioxolane ring. | |

| H-4' (Ribose) | ~4.3 | Multiplet. | |

| H-5'a, H-5'b (Ribose) | ~3.6-3.4 | Signals for the primary alcohol protons. | |

| Isopropylidene-CH₃ | ~1.5 and ~1.3 | Two distinct singlets, each integrating to 3H. Definitive proof of acetonide formation. | |

| ¹³C NMR | C-6, C-2, C-4, C-8, C-5 (Purine) | ~157, 154, 151, 136, 117 | Carbon signals characteristic of the guanine base. |

| C(CH₃)₂ (Isopropylidene Quaternary) | ~113 | Quaternary carbon signal of the ketal. Definitive proof. | |

| C-1' (Anomeric) | ~91 | Anomeric carbon signal. | |

| C-2', C-3', C-4' (Ribose) | ~86, 84, 81 | Ribose ring carbons. | |

| C-5' (Ribose) | ~62 | Primary alcohol carbon. | |

| Isopropylidene-CH₃ | ~27 and ~25 | Two distinct methyl carbon signals. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product. For this compound (C₁₃H₁₇N₅O₅), the expected monoisotopic mass is 323.1230 g/mol . Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion at m/z 324.1308 corresponding to the protonated molecule [M+H]⁺.

Part 4: Troubleshooting and Final Considerations

-

Incomplete Reaction: If TLC analysis shows significant starting material after 8 hours, the cause is likely insufficient acid catalysis or the presence of water. Add a small additional amount of p-TsOH and ensure all reagents and glassware were anhydrous.

-

Deprotection: The isopropylidene group is stable under basic and neutral conditions but is readily cleaved by aqueous acid.[7][11] Care must be taken during workup and purification to avoid acidic conditions if the protected form is desired for subsequent steps. Deprotection can be accomplished using dilute acids like aqueous sulfuric acid or trifluoroacetic acid in water.[17]

-

Solubility: Guanosine has poor solubility in many organic solvents, whereas this compound is significantly more soluble in solvents like acetone, DCM, and chloroform, which facilitates both the reaction and purification.

By following this comprehensive guide, researchers can reliably synthesize and validate this compound, a critical enabling tool for advancing drug discovery and the study of nucleic acids.

References

- Jemielity, J., et al. (2008). Synthesis and application of a new 2',3'-isopropylidene guanosine substituted cap analog. Bioorganic & Medicinal Chemistry Letters.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2',3'-O-Isopropylideneadenosine: A Technical Guide. BenchChem.

- Request PDF. (2025). Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals. ResearchGate.

- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.

- Pearson. (n.d.). Acetals can serve as protecting groups for 1,2-diols, as well as.... Study Prep in Organic Chemistry.

- Brown, S. P., et al. (2015). An NMR crystallography study of the hemihydrate of 2', 3'-O-isopropylidineguanosine. Solid State Nuclear Magnetic Resonance.

- BenchChem. (2025). Application Notes and Protocols for the Characterization of 2',3'-O-Isopropylideneadenosine. BenchChem.

- Brown, S. P., et al. (2015). A NMR Crystallography Study of the Hemihydrate of 2′, 3′-O-Isopropylidineguanosine. ResearchGate.

- Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. organic-chemistry.org.

- J&K Scientific. (n.d.). This compound | 362-76-5. juscichem.com.

- Sigma-Aldrich. (n.d.). 2′,3′-O-Isopropylideneguanosine 362-76-5. Sigma-Aldrich.

- Cayman Chemical. (n.d.). This compound (CAS Number: 362-76-5). Cayman Chemical.

- Organic Synthesis. (n.d.). Protecting Groups. organic-synthesis.com.

- Sigma-Aldrich. (n.d.). 2 ,3 -O-Isopropylideneguanosine 362-76-5. Sigma-Aldrich.

- BenchChem. (2025). Synthesis of Modified Nucleosides from 2',3'-O-Isopropylideneadenosine: Application Notes and Protocols. BenchChem.

- ChemSpider Synthetic Pages. (n.d.). Deprotection of isopropylidene protected diols. ChemSpider.

- Cadet, J., et al. (n.d.). A novel photoproduct of 2'-deoxyguanosine induced by acetone photosensitization: 8-(2,3,4-trihydroxybutyl)guanine. PubMed.

- Request PDF. (2025). Deprotection of di-O-isopropylidene isocarbonucleosides. ResearchGate.

- Wikipedia. (n.d.). Acetonide. Wikipedia.

- Glen Research. (n.d.). Deprotection Guide. Glen Research.

- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives. RSC Publishing.

- TCI Chemicals. (n.d.). This compound 362-76-5. TCI Chemicals.

- Wang, C-C., et al. (n.d.). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. MDPI.

- Organic Chemistry Portal. (1999). An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans. organic-chemistry.org.

- Baer, E., & Buchnea, D. (1980). A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. Journal of Lipid Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and application of a new 2',3'-isopropylidene guanosine substituted cap analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]

- 7. Acetonide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. An NMR crystallography study of the hemihydrate of 2', 3'-O-isopropylidineguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

2',3'-O-Isopropylideneguanosine CAS number and molecular weight

An In-Depth Technical Guide to 2',3'-O-Isopropylideneguanosine: A Cornerstone for Chemical Biology and Drug Discovery

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal protected nucleoside derivative. We will delve into its fundamental physicochemical properties, established synthesis protocols, and its critical applications in contemporary research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the synthesis of modified nucleosides, the development of mRNA therapeutics, and the exploration of novel antiviral and anticancer agents.

Introduction: The Strategic Importance of Protecting Groups in Nucleoside Chemistry

In the realm of medicinal chemistry and chemical biology, the precise modification of bioactive molecules is paramount. Nucleosides, the fundamental building blocks of nucleic acids, are prime targets for modification to create therapeutic agents and research tools. However, the multiple hydroxyl groups on the ribose sugar present a significant synthetic challenge, necessitating a strategic approach to selectively modify the desired positions.

This compound is a chemically modified form of guanosine where the 2' and 3' hydroxyl groups of the ribose moiety are protected by an isopropylidene group. This protection is crucial as it directs chemical reactions to the 5' hydroxyl group, enabling the synthesis of a wide array of nucleoside analogs with tailored biological activities. The stability of the isopropylidene group under various reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes this compound an invaluable intermediate in complex synthetic pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Citation(s) |

| CAS Number | 362-76-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇N₅O₅ | [1][3] |

| Molecular Weight | 323.31 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 296 °C | [] |

| Solubility | Soluble in DMSO, Ethanol, and Methanol | [] |

| Storage Conditions | Store at 2-8°C, protected from light | [] |

| Purity | ≥98% (HPLC) | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of guanosine with 2,2-dimethoxypropane or acetone. This method is highly efficient and widely adopted for the protection of vicinal diols in nucleosides.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol describes the reaction of guanosine with 2,2-dimethoxypropane, using a catalytic amount of p-toluenesulfonic acid.

Materials:

-

Guanosine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Methanol solvent system

Procedure:

-

Reaction Setup: In a dry round-bottom flask, suspend guanosine in anhydrous acetone.

-

Addition of Reagents: To the suspension, add 2,2-dimethoxypropane (3-5 equivalents).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is neutral or slightly basic.

-

Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with dichloromethane (DCM) or a suitable organic solvent.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/methanol gradient to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the 2,2-dimethoxypropane and the resulting acetal. Therefore, anhydrous solvents and reagents are crucial for high yields.

-

Acid Catalyst: The p-toluenesulfonic acid protonates the acetone or 2,2-dimethoxypropane, activating it for nucleophilic attack by the hydroxyl groups of guanosine.

-

Quenching with Bicarbonate: The addition of a weak base like sodium bicarbonate neutralizes the acid catalyst, preventing the acid-catalyzed deprotection of the product during workup.

Applications in Research and Drug Development

This compound is a versatile intermediate with broad applications, most notably in the synthesis of modified nucleosides for therapeutic and research purposes.

Synthesis of mRNA Cap Analogs

A significant application of this compound is in the synthesis of anti-reverse cap analogs (ARCAs) for in vitro transcription of mRNA.[5] The 5' cap is a critical structure for the stability and translational efficiency of mRNA.[1][5] By protecting the 2' and 3' hydroxyls, the 5' hydroxyl group of this compound can be selectively phosphorylated and coupled to another guanosine moiety to create the cap analog.

The use of a 2',3'-O-isopropylidene-modified guanosine in the cap analog ensures that the mRNA is synthesized with the cap in the correct orientation, leading to enhanced protein expression.[1] RNA capped with a 2',3'-isopropylidene substituted analog has been shown to be translated more efficiently and to have increased cellular stability compared to standard capped mRNA.[1][5]

Caption: Workflow for the synthesis of mRNA cap analogs.

Antiviral and Anticancer Drug Development

This compound serves as a key starting material for the synthesis of nucleoside analogs with potential antiviral and anticancer properties.[3] By selectively modifying the 5' position, a variety of functional groups can be introduced to create compounds that can act as chain terminators in viral replication or as inhibitors of cellular enzymes involved in cancer cell proliferation.

Biochemical Research and Diagnostics

This compound is also utilized in biochemical research to study enzyme-substrate interactions and to elucidate nucleic acid metabolism.[2] Furthermore, it has applications in the development of diagnostic tools, particularly for assays aimed at detecting viral infections.[2]

Conclusion

This compound is more than just a protected nucleoside; it is a critical enabling tool for innovation in the life sciences. Its strategic use in chemical synthesis has paved the way for the development of advanced mRNA therapeutics, novel antiviral and anticancer agents, and sophisticated biochemical probes. The robust and well-characterized nature of this compound ensures its continued importance in both academic research and industrial drug development.

References

- Kore, A.R., Shanmugasundaram, M., and Vlassov, A.V. (2008). Synthesis and application of a new 2',3'-isopropylidene guanosine substituted cap analog. Bioorganic & Medicinal Chemistry Letters, 18(17), 4828-4832. [Link]

- J&K Scientific. This compound | 362-76-5. [Link]

- Chemsrc. This compound | CAS#:362-76-5. [Link]

- ResearchGate. Synthesis and application of a new 2 ',3 '-isopropylidene guanosine substituted cap analog | Request PDF. [Link]

Sources

2',3'-O-Isopropylideneguanosine nmr spectroscopy data

An In-depth Technical Guide to the NMR Spectroscopy of 2',3'-O-Isopropylideneguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal intermediate in the field of medicinal chemistry and drug development. As a protected derivative of guanosine, it allows for selective chemical modifications at other positions of the molecule, particularly the 5'-hydroxyl group. This strategic protection is fundamental in the synthesis of a wide array of therapeutic nucleoside analogs, including antiviral and anticancer agents, as well as modified nucleotides for nucleic acid-based therapies.[1][2] Its application extends to the synthesis of mRNA cap analogs, which are crucial for enhancing the stability and translational efficiency of synthetic mRNA, a cornerstone of modern vaccine and gene therapy technologies.

Given its role as a critical building block, the unambiguous structural confirmation and purity assessment of this compound are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the molecule's carbon-hydrogen framework and stereochemistry. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data of this compound, explains the causality behind its spectral features, and provides a field-proven protocol for data acquisition.

Molecular Structure and Conformational Insights

The structure of this compound features a guanine base linked to a ribose sugar, with the 2' and 3' hydroxyl groups constrained within a five-membered dioxolane ring by the isopropylidene group. This rigid ring system significantly influences the conformation of the furanose (ribose) ring, locking it into a specific pucker. This conformational rigidity is a key feature that can be analyzed through the coupling constants observed in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides a detailed fingerprint of the proton environment. The spectrum is typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which is an excellent solvent for polar nucleoside derivatives.

Data Summary

The following table summarizes the ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound recorded at 500 MHz in DMSO-d₆.

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| NH (Guanine N1) | singlet | 10.69 | - |

| H8 (Guanine C8) | singlet | 7.92 | - |

| NH₂ (Guanine C2) | singlet | 6.51 | - |

| H1' (Anomeric) | doublet | 5.93 | J₁,₂ = 2.75 |

| H2' | doublet of doublets | 5.20 | J₁,₂ = 2.75, J₂,₃ = ? |

| H3' | doublet of doublets | ~4.9-5.1 | - |

| H4' | multiplet | ~4.1-4.3 | - |

| H5', H5'' | multiplet | ~3.5-3.7 | - |

| 5'-OH | triplet | ~5.2 | - |

| Isopropylidene-CH₃ | singlet | 1.55 | - |

| Isopropylidene-CH₃ | singlet | 1.33 | - |

| Data sourced from Walczak et al., 2022. [cite: 1, 3 from first search] |

Interpretation and Mechanistic Insights

-

Guanine Base Protons: The N1-H proton is the most downfield signal at 10.69 ppm due to its acidic nature and involvement in hydrogen bonding. The C8-H proton appears as a sharp singlet at 7.92 ppm, a characteristic region for purine C8 protons. The exocyclic amine (NH₂) protons at C2 appear as a broad singlet around 6.51 ppm.

-

Ribose Protons: The anomeric proton (H1') is observed as a doublet at 5.93 ppm. Its chemical shift is indicative of its position attached to a carbon bonded to both an oxygen and a nitrogen. The small coupling constant (J₁,₂ = 2.75 Hz) is characteristic of a trans relationship between H1' and H2' in a furanose ring with a C3'-endo conformation, which is often induced by the rigid 2',3'-isopropylidene group.

-

Isopropylidene Protons: A key feature of the spectrum is the presence of two distinct singlets at 1.55 and 1.33 ppm for the two methyl groups of the isopropylidene moiety. These methyl groups are diastereotopic, meaning they are in chemically non-equivalent environments due to the chirality of the ribose ring. One methyl group is positioned cis and the other trans relative to the ribose ring, leading to their different chemical shifts.

¹³C NMR Spectroscopy Analysis

Predicted/Typical ¹³C Chemical Shifts

The following table outlines the expected chemical shift ranges for each carbon atom in DMSO-d₆.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |

| Guanine Base | ||

| C6 | ~157 | Carbonyl carbon, highly deshielded. Based on guanosine data.[5][6] |

| C2 | ~154 | Attached to two nitrogen atoms. Based on guanosine data.[5][6] |

| C4 | ~151 | Based on guanosine data.[5][6] |

| C8 | ~136 | Based on guanosine data.[5][6] |

| C5 | ~116 | Based on guanosine data.[5][6] |

| Ribose Moiety | ||

| C1' | ~90 | Anomeric carbon, attached to O4' and N9. |

| C4' | ~86 | Shifted slightly downfield compared to unmodified guanosine. |

| C2' | ~84 | Downfield shift due to attachment to the isopropylidene oxygen. |

| C3' | ~81 | Downfield shift due to attachment to the isopropylidene oxygen. |

| C5' | ~62 | Least affected by the 2',3'-protection. |

| Isopropylidene Group | ||

| C(CH₃)₂ | ~113 | Quaternary carbon of the dioxolane ring. |

| CH₃ | ~27 | Diastereotopic methyl carbons. |

| CH₃ | ~25 | Diastereotopic methyl carbons. |

| Assignments are predictive and based on data from guanosine[5][6] and related 2',3'-O-isopropylidene-β-D-ribofuranosides. |

Experimental Protocol: A Self-Validating System

Adherence to a robust experimental protocol is essential for acquiring high-quality, reproducible NMR data. The following section details a field-proven methodology for the analysis of this compound.

1. Sample Preparation

-

Rationale: The choice of solvent is critical. DMSO-d₆ is the preferred solvent as it readily dissolves the polar analyte and its residual proton signal (at ~2.50 ppm) and water signal (~3.33 ppm) typically do not interfere with key analyte resonances.

-

Procedure:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆ (99.9 atom % D).

-

Cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear, particulate-free solution is required for high-resolution spectra.

-

2. NMR Data Acquisition

-

Rationale: Parameters must be optimized to ensure adequate signal-to-noise and resolution. For ¹³C NMR, a greater number of scans is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[3]

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended.

-

¹H NMR Parameters (Typical):

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time: 3-4 seconds

-

Pulse Width: Calibrated 90° pulse

-

-

¹³C NMR Parameters (Proton-Decoupled):

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

3. Data Processing and Referencing

-

Procedure:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Phase the spectrum carefully to obtain a flat baseline.

-

Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is referenced to δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C.

-

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

The NMR spectroscopic profile of this compound is distinct and highly informative. The ¹H NMR spectrum provides crucial data on the stereochemistry of the ribose ring through its coupling constants, while the diastereotopic nature of the isopropylidene methyl protons serves as a clear indicator of successful protection. Although experimental ¹³C NMR data is sparse in the public domain, a reliable assignment can be achieved through correlation with the parent guanosine structure and analogous compounds. The methodologies and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary framework to confidently characterize this vital synthetic intermediate, ensuring the integrity and quality of their downstream applications.

References

- Walczak, D., Sikorski, A., Grzywacz, D., Nowacki, A., & Liberek, B. (2022). Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Publishing.

- SpectraBase. (n.d.). Guanosine - Optional[13C NMR] - Chemical Shifts.

- Tatton, A. S., et al. (2015). An NMR crystallography study of the hemihydrate of 2', 3'-O-isopropylidineguanosine. Solid State Nuclear Magnetic Resonance, 65, 41-48.

- J&K Scientific. (n.d.). This compound | 362-76-5.

- Kore, A. R., Shanmugasundaram, M., & Vlassov, A. V. (2008). Synthesis and application of a new 2',3'-isopropylidene guanosine substituted cap analog. Bioorganic & Medicinal Chemistry Letters, 18(17), 4828-4832.

- Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance.

- Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR).

- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.

Sources

A Technical Guide to the Discovery and History of Ribonucleoside Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of ribonucleic acid (RNA) stands as a cornerstone of modern molecular biology and therapeutic development, enabling advancements from fundamental research to the creation of mRNA vaccines and RNAi therapeutics. However, the path to efficient RNA synthesis was fraught with challenges, primarily stemming from the inherent instability of RNA and the presence of the reactive 2'-hydroxyl group on the ribose sugar. This guide provides an in-depth exploration of the discovery and evolution of ribonucleoside protecting groups, the chemical shields that made automated RNA synthesis possible. We will examine the pioneering work, the key chemical innovations, and the strategic thinking that transformed a formidable chemical challenge into a routine and indispensable technology.

Introduction: The 2'-Hydroxyl Conundrum

The journey to synthesize RNA chemically is a story of overcoming a fundamental obstacle: the 2'-hydroxyl group of the ribose sugar. Unlike deoxyribonucleic acid (DNA), which lacks this group, the 2'-OH in RNA is a reactive nucleophile. During synthesis, this group can attack the adjacent phosphodiester linkage, leading to chain cleavage or isomerization to a non-natural 2',5'-phosphodiester bond.[1][2] This inherent reactivity meant that before any successful synthesis could be achieved, the 2'-hydroxyl, along with other reactive sites on the ribonucleoside, had to be temporarily masked or "protected."

A protecting group is a chemical moiety that is introduced into a molecule to block a reactive functional group from participating in a subsequent reaction.[3] For RNA synthesis, an ideal protecting group strategy must be orthogonal, meaning each class of protecting groups can be removed under specific conditions without affecting the others.[4][5] This allows for the precise, sequential construction of the RNA chain. The core challenge, therefore, was to develop a set of compatible protecting groups for the 5'-hydroxyl, the 3'-hydroxyl (as part of the coupling chemistry), the exocyclic amines of the nucleobases, and, most critically, the 2'-hydroxyl.

Chapter 1: The Pioneers - Laying the Chemical Foundation

The early efforts in nucleic acid synthesis were championed by Har Gobind Khorana, whose work in the 1960s on deciphering the genetic code was deeply intertwined with the chemical synthesis of defined DNA and RNA sequences.[6][7][8][9] Khorana’s group pioneered the phosphodiester and later the phosphotriester methods, which, while laborious, demonstrated that chemical synthesis of oligonucleotides was possible.[10] These early methods laid the conceptual groundwork for protecting group strategies and highlighted the critical need for more robust and efficient chemistries. Khorana's synthesis of a functional gene in the 1970s was a landmark achievement that underscored the power of chemical synthesis in biology.[6][7]

Chapter 2: Guarding the Chain Ends - The 5' and 3' Positions

The development of solid-phase synthesis by Robert Letsinger was a major leap forward, anchoring the growing oligonucleotide chain to a solid support.[10] This approach streamlined the process by simplifying the purification at each step.

The 5'-Hydroxyl Protector: Dimethoxytrityl (DMT)

A crucial innovation for solid-phase synthesis was the adoption of the acid-labile 4,4'-dimethoxytrityl (DMT) group for the protection of the 5'-hydroxyl. The DMT group is bulky and lipophilic, which aids in the solubility of the nucleoside monomers in organic solvents.[11] Most importantly, it can be removed quickly and efficiently with a mild acid, such as dichloroacetic acid (DCA), at the beginning of each synthesis cycle.[12] The release of the bright orange dimethoxytrityl cation provides a real-time spectrophotometric method to monitor the coupling efficiency of each step, a feature that proved invaluable for the automation of synthesis.[12]

The 3'-Linkage: The Phosphoramidite Revolution

The second major breakthrough came from the laboratory of Marvin Caruthers in the early 1980s with the development of phosphoramidite chemistry .[10][13][14][15] This method utilizes nucleoside phosphoramidites, which are stable P(III) compounds that can be rapidly activated by a weak acid, such as tetrazole, to couple with the 5'-hydroxyl of the growing chain.[16][17] This reaction is extremely efficient, with coupling times reduced to minutes and yields approaching 100%.[14][16] Following coupling, the unstable phosphite triester is oxidized to the stable P(V) phosphate triester. This chemistry, combined with the DMT group and solid-phase techniques, became the gold standard for DNA synthesis and set the stage for tackling the more complex challenge of RNA.[10][15]

Chapter 3: The Crux of the Problem - Taming the 2'-Hydroxyl Group

With robust methods for the 5' and 3' ends established, the primary obstacle to efficient RNA synthesis remained the protection of the 2'-hydroxyl group. An ideal 2'-OH protecting group must satisfy several stringent criteria:

-

It must be introduced regioselectively onto the 2'-position.

-

It must be stable to the acidic conditions of DMT removal and the basic conditions used for nucleobase deprotection.

-

It must not be so bulky that it sterically hinders the phosphoramidite coupling reaction.[2]

-

It must be removable at the end of the synthesis under mild conditions that do not cause cleavage or isomerization of the phosphodiester backbone.[2][12]

Early attempts utilized groups like tetrahydropyranyl (THP), but these proved too unstable to the repeated acid treatments required for detritylation.[12][18]

The Silyl Ether Breakthrough: TBDMS

The definitive breakthrough came from the work of Kelvin Ogilvie and his colleagues, who introduced the tert-butyldimethylsilyl (TBDMS or TBS) group.[12][19] The TBDMS group is an alkylsilyl ether that exhibits excellent stability to both the acidic and basic conditions used during the synthesis cycle.[12] Crucially, it can be cleanly removed at the end of the synthesis using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (Et₃N·3HF), which does not harm the delicate RNA molecule.[2][20]

The adoption of 2'-O-TBDMS protection became the first widely successful and commercially viable strategy for automated RNA synthesis.[2][12] However, it was not without its challenges. The introduction of the TBDMS group is not perfectly regioselective, yielding a mixture of 2'- and 3'-protected isomers that require careful chromatographic separation.[2] Additionally, the bulkiness of the TBDMS group can slightly reduce coupling efficiencies compared to DNA synthesis.[2][21]

Second-Generation 2'-OH Protection

To address the limitations of TBDMS, further research led to the development of second-generation protecting groups.

-

TOM (Triisopropylsilyloxymethyl): This group, structurally related to TBDMS, incorporates an acetal linker between the ribose 2'-oxygen and the silyl group.[2][22] This spacer reduces steric hindrance during coupling, allowing for faster reaction times and higher efficiencies, making the synthesis of longer RNA molecules more feasible.[21][22]

-

ACE (Bis(2-acetoxyethoxy)methyl): The ACE orthoester group offers a different deprotection strategy.[20] It is stable during synthesis but can be removed under mildly acidic conditions after the standard basic deprotection steps.[2][20] A significant advantage of the ACE strategy is that the RNA can be purified with the 2'-protecting groups still attached, rendering it resistant to RNase degradation during handling and storage.[2][20]

| Protecting Group | Abbreviation | Deprotection Condition | Key Advantages | Key Disadvantages |

| tert-Butyldimethylsilyl | TBDMS / TBS | Fluoride ion (TBAF) | Robust, well-established, stable to acid/base | Steric hindrance, isomeric mixtures during prep |

| (Triisopropylsilyl)oxy]methyl | TOM | Fluoride ion (TBAF) | Reduced steric hindrance, faster coupling | Compatible with TBDMS chemistry |

| Bis(2-acetoxyethoxy)methyl | ACE | Mildly acidic (pH 3.8) | RNA can be purified while protected (RNase resistant) | Requires different 5'-protection (silyl ethers) |

Chapter 4: An Orthogonal System - Integrating All Protective Measures

The power of modern RNA synthesis lies in the successful integration of multiple, orthogonal protecting groups. A typical, fully protected ribonucleoside phosphoramidite ready for synthesis carries:

-

An acid-labile DMT group at the 5'-position.

-

A fluoride-labile TBDMS or TOM group at the 2'-position.

-

Base-labile acyl groups (e.g., benzoyl for Adenine and Cytosine, isobutyryl for Guanine) on the exocyclic amines of the nucleobases.[23]

-

A base-labile cyanoethyl group protecting the phosphorus of the 3'-phosphoramidite.

This orthogonal strategy allows for a precisely controlled sequence of deprotection events after the chain has been assembled on the solid support.

Exemplary Protocol: Deprotection of a TBDMS-Protected Oligoribonucleotide

This protocol is illustrative and should be adapted based on specific sequences and scales.

-

Cleavage and Base Deprotection:

-

The solid support containing the synthesized RNA is transferred to a vial.

-

A solution of concentrated ammonium hydroxide/ethanol (3:1 v/v) is added.

-

The vial is sealed and heated at 55 °C for 12-16 hours. This step cleaves the ester linkage holding the RNA to the support and removes the acyl protecting groups from the nucleobases and the cyanoethyl groups from the phosphates.

-

After cooling, the supernatant containing the 2'-protected RNA is collected and lyophilized.

-

-

2'-Hydroxyl (TBDMS) Deprotection:

-

The dried pellet is resuspended in a solution of 1 M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

The reaction is incubated at room temperature for 12-24 hours.

-

The reaction is quenched by the addition of an appropriate buffer (e.g., triethylammonium acetate).

-

-

Purification:

-

The crude, fully deprotected RNA is desalted using size-exclusion chromatography (e.g., a Sephadex column).

-

Final purification to isolate the full-length product from failure sequences is typically performed by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Conclusion and Future Outlook

The history of ribonucleoside protecting groups is a testament to the power of synthetic organic chemistry to solve complex biological challenges. The development of an orthogonal system, particularly the taming of the 2'-hydroxyl group with silyl ethers, transformed RNA synthesis from a specialized art into a widespread, automated technology. This has had a profound impact, enabling the study of RNA structure and function, the development of RNA interference (RNAi) tools, and the recent, rapid creation of life-saving mRNA vaccines.

While current methods are robust, the field continues to evolve. Challenges remain, particularly in the cost-effective, large-scale synthesis of very long RNAs (>100 nucleotides).[1][24] Future innovations may involve novel protecting groups that allow for even milder deprotection conditions, the development of enzymatic or chemo-enzymatic synthesis methods, and improved liquid-phase synthesis strategies to overcome the batch-size limitations of solid-phase supports.[24] The foundational work on protecting groups will undoubtedly remain the bedrock upon which these future advancements are built.

References

- Mastering the Art of RNA Synthesis: Strategies, Techniques, Applications, and Challenges. Synbio Technologies. [Link]

- Unraveling the Genetic Code: The Legacy of Har Gobind Khorana (January 9, 1922, to November 9, 2011). PubMed Central. [Link]

- Understanding the Complexities: Challenges in RNA Production. JokeScoff. [Link]

- Hargobind Korana. Plutus IAS. [Link]

- Solid-Phase Synthesis and Hybrization Behavior of Partially 2′/3′-O-Acetylated RNA Oligonucleotides. The Journal of Organic Chemistry. [Link]

- Har Gobind Khorana. Wikipedia. [Link]

- Protecting groups in oligonucleotide synthesis. PubMed. [Link]

- Gobind Khorana and the rise of molecular biology. MIT School of Science. [Link]

- Marvin H. Caruthers. Wikipedia. [Link]

- Har Gobind Khorana. Indian Academy of Sciences. [Link]

- Challenges in optimizing RNA nanostructures for large-scale production and controlled therapeutic properties.

- Building the Future of RNA Manufacturing. The Medicine Maker. [Link]

- Protecting Groups in Oligonucleotide Synthesis.

- Overview of Methods for Large-Scale RNA Synthesis. MDPI. [Link]

- Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphon

- Chemical Synthesis of DNA, RNA, and their Analogues. Chemistry International -- Newsmagazine for IUPAC. [Link]

- Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society. [Link]

- RNA Synthesis - Options for 2'-OH Protection. Glen Research. [Link]

- RNA oligonucleotide synthesis.

- An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs.

- Synthesis of DNA/RNA and their analogs via phosphoramidite and H-phosphon

- Bio-Orthogonal Chemistry Enables Solid Phase Synthesis of Long RNA Oligonucleotides. ChemRxiv. [Link]

- Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites. Wiley Online Library. [Link]

- Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. Nucleic Acids Research. [Link]

- Recent Development of Chemical Synthesis of RNA. Osaka University Clinical and Industrial Pharmacy. [Link]

- Advances in RNA Synthesis and Structural Analysis. Glen Research. [Link]

- Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences.

- Protection of 2'-hydroxy functions of ribonucleosides. PubMed. [Link]

- TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Glen Research. [Link]

- A new 2'-hydroxyl protecting group for the automated synthesis of oligoribonucleotides.

- Use of Ribonucleosides as Protecting Groups in Synthesis of Polynucleotides With Phosphoryl

- RNA Synthesis Using 2'- O -( Tert -Butyldimethylsilyl) Protection.

- Protecting Groups for the Synthesis of Ribonucleic Acids.

- Protecting group. Wikipedia. [Link]

- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.

Sources

- 1. Challenges in optimizing RNA nanostructures for large-scale production and controlled therapeutic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atdbio.com [atdbio.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the Genetic Code: The Legacy of Har Gobind Khorana (January 9, 1922, to November 9, 2011) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. plutusias.com [plutusias.com]

- 8. Har Gobind Khorana - Wikipedia [en.wikipedia.org]

- 9. Gobind Khorana and the rise of molecular biology - MIT School of Science - MIT School of Science [science.mit.edu]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 12. glenresearch.com [glenresearch.com]

- 13. Marvin H. Caruthers - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. publications.iupac.org [publications.iupac.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of DNA/RNA and their analogs via phosphoramidite and H-phosphonate chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. glenresearch.com [glenresearch.com]

- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 22. glenresearch.com [glenresearch.com]

- 23. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 24. The Medicine Maker | Building the Future of RNA Manufacturing [themedicinemaker.com]

physical and chemical properties of isopropylidene-protected guanosine

An In-Depth Technical Guide to 2',3'-O-Isopropylideneguanosine: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Date: January 8, 2026

Foreword

In the landscape of modern medicinal chemistry and nucleic acid research, the strategic use of protecting groups is a cornerstone of elegant and efficient synthesis. Among the repertoire of protected nucleosides, this compound stands out as a pivotal intermediate. Its ability to selectively mask the cis-diol of the ribose sugar unlocks a vast potential for regioselective modifications at other positions, primarily the 5'-hydroxyl group and the guanine base. This guide offers a comprehensive exploration of the physical and chemical properties of this compound, delving into its synthesis, characterization, and critical applications. Designed for researchers, scientists, and professionals in drug development, this document aims to be a practical and authoritative resource, bridging fundamental chemistry with field-proven applications.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is paramount for its effective handling, storage, and application in synthetic chemistry. The isopropylidene group, while rendering the 2' and 3' hydroxyls inert to many reaction conditions, also influences the molecule's overall solubility, stability, and crystalline nature.

Table 1: Summary of Physicochemical Properties

| Property | Value |

| CAS Number | 362-76-5[1][2] |

| Molecular Formula | C₁₃H₁₇N₅O₅[1][2][] |

| Molecular Weight | 323.31 g/mol [1][] |

| Appearance | Crystalline solid[2] |

| Melting Point | 296 °C[1] |

| Solubility | DMF: 10 mg/mL, DMSO: 10 mg/mL, DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL[2] |

| UV Maximum (λmax) | 255 nm[2] |

| Storage Conditions | -20°C for long-term stability[1][2] |

| Stability | Stable for ≥ 4 years under proper storage[2]. Susceptible to acid-catalyzed hydrolysis.[4] |

Structural Elucidation and Conformation

The introduction of the five-membered dioxolane ring by the isopropylidene group locks the ribose sugar in a specific conformation. This has been studied in detail using techniques like NMR crystallography, which combines NMR spectroscopy, powder X-ray diffraction, and computational methods.[5][6] Such studies reveal the precise bond angles and intermolecular interactions, such as hydrogen bonding, which dictate the compound's solid-state structure and properties.[5][6]

Solubility Profile: A Practical Perspective

The solubility of this compound is a critical consideration for reaction setup and purification. While its parent nucleoside, guanosine, is sparingly soluble in many organic solvents and water[7][8], the isopropylidene group enhances its solubility in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2] This improved solubility is advantageous for performing a wide range of chemical transformations in homogenous solutions. However, its solubility in aqueous buffers remains low.[2] For reactions requiring aqueous media or for purification via extraction, careful solvent selection is crucial to prevent product loss.

Stability and Handling

This compound is a stable crystalline solid that can be stored for years at -20°C.[2] The primary stability concern is the acid-lability of the isopropylidene protecting group.[4] Exposure to acidic conditions, even mild ones, can lead to the cleavage of the acetal, regenerating the 2',3'-diol of guanosine. This susceptibility is, of course, the very property exploited for its removal post-synthesis. Therefore, reactions and work-up procedures should be conducted under neutral or basic conditions if the protecting group is to be retained.

Synthesis and Purification

The preparation of this compound is a foundational procedure in many synthetic pathways involving modified nucleosides. The reaction's efficiency and the purity of the final product are critical for the success of subsequent steps.

Synthesis Protocol: Acetal Formation

The most common method for synthesizing this compound involves the acid-catalyzed reaction of guanosine with an acetone equivalent.

Experimental Protocol: Synthesis of this compound

-

Suspension: Suspend guanosine (1 equivalent) in anhydrous acetone. The volume of acetone should be sufficient to create a stirrable slurry.

-

Reagent Addition: Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension. This acts as both a reagent and a water scavenger.

-

Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the guanosine starting material.[9]

-

Quenching: Once the reaction is complete, quench the catalyst by adding a mild base, such as sodium bicarbonate solution or triethylamine, until the solution is neutral.

-

Work-up: Concentrate the mixture under reduced pressure to remove the acetone. The resulting residue can then be partitioned between an organic solvent (like dichloromethane or ethyl acetate) and water to remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Caption: General workflow for the synthesis of this compound.

Purification Strategy: Overcoming Challenges

Purification is critical to remove unreacted guanosine and any potential byproducts.

Protocol: Purification by Silica Gel Chromatography

-

Column Preparation: Pack a silica gel column using a suitable solvent system, typically a mixture of a chlorinated solvent and an alcohol (e.g., dichloromethane:methanol).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% dichloromethane and gradually increasing the percentage of methanol).[9] this compound is less polar than the starting guanosine and will elute first.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified this compound as a solid.

Troubleshooting Common Purification Issues

Caption: Troubleshooting workflow for synthesis and purification.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of this compound before its use in subsequent applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation. ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR: Key diagnostic signals include the two singlets for the non-equivalent methyl protons of the isopropylidene group, the anomeric proton (H-1'), and the aromatic protons of the guanine base.

-

¹³C NMR: The spectrum will show characteristic peaks for the quaternary carbon and the two methyl carbons of the isopropylidene group, in addition to the signals from the ribose and guanine moieties.

An advanced technique, NMR crystallography, has been used to provide a detailed solid-state structural analysis of a hemihydrate of this compound.[5][6]

Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[10]

-

Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Processing: Process the data by applying Fourier transformation, phasing, and baseline correction.

-

Analysis: Reference the spectrum to the residual solvent peak. Integrate the signals to confirm proton ratios and assign peaks based on their chemical shifts and coupling patterns.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis. The expected [M+H]⁺ ion for C₁₃H₁₇N₅O₅ would be observed at m/z 324.1.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing purity. A reversed-phase C18 column is typically used.

Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

HPLC Conditions (Starting Point):

-

Column: Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm).[11]

-

Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.[11]

-

Mobile Phase B: Acetonitrile or Methanol.[11]

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B.

-

Detection: UV detection at 254-260 nm.

-

-

Analysis: Inject the sample and integrate the peak areas to calculate the purity percentage. Unreacted guanosine, being more polar, will have a shorter retention time.

Chemical Reactivity and Applications

The primary value of this compound lies in its role as a versatile synthetic intermediate. The protection of the 2' and 3' hydroxyls directs subsequent reactions to other sites on the molecule.

Regioselective 5'-OH Modification

With the 2' and 3' positions blocked, the 5'-primary hydroxyl group becomes the main site for reactions such as phosphorylation, oxidation, and esterification. This selectivity is fundamental to the synthesis of many modified nucleosides and nucleotides. For instance, the 5'-hydroxyl can be oxidized to a carboxylic acid, which can then be coupled with other molecules.[12]

Deprotection of the Isopropylidene Group

After the desired modifications have been made, the isopropylidene group can be readily removed under mild acidic conditions to regenerate the 2',3'-diol.

Protocol: Acid-Catalyzed Deprotection

-

Dissolution: Dissolve the protected nucleoside derivative in a suitable solvent.

-

Acid Treatment: Treat the solution with an aqueous acid, such as 80% acetic acid or a dilute solution of sulfuric acid or trifluoroacetic acid (TFA).[12][13]

-

Heating: Gently heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC until the starting material is consumed.[13]

-

Neutralization & Concentration: Cool the reaction, neutralize the acid with a suitable base, and concentrate the mixture to dryness. The final product can then be purified as needed.

Caption: General workflow for the deprotection of the isopropylidene group.

Key Applications in Drug Development and Biotechnology

This compound is not merely a laboratory curiosity; it is a key building block in the development of high-value molecules.

-

Antiviral and Anticancer Agents: The analogous protected adenosine derivative is a cornerstone in the synthesis of drugs like Cladribine and Clofarabine.[14] The same synthetic logic applies to guanosine analogs, making this compound a critical starting material for novel therapeutics.[15]

-

mRNA Cap Analogs: It has been used in the synthesis of modified mRNA cap analogs.[2][16] Incorporating a 2',3'-isopropylidene-modified guanosine into the 5' cap of an mRNA molecule has been shown to increase the transcript's stability and translational efficiency.[16][17] This is highly relevant for the development of mRNA-based vaccines and therapeutics.

-

Biochemical Probes: It serves as an intermediate for creating probes to study enzyme interactions and nucleic acid structures.[15]

Conclusion

This compound is a testament to the power of strategic chemical protection in modern organic synthesis. Its well-defined physical properties, predictable chemical reactivity, and straightforward synthesis make it an indispensable tool for researchers. From enabling the creation of novel anticancer and antiviral nucleoside analogs to enhancing the efficacy of mRNA therapeutics, the applications of this compound are both significant and expanding. This guide has provided a detailed technical overview intended to empower scientists to utilize this versatile building block with confidence and precision, accelerating innovation in drug discovery and biotechnology.

References

- Chemsrc. (2025, August 25). This compound | CAS#:362-76-5.

- Kore, A. R., Shanmugasundaram, M., & Vlassov, A. V. (2008). Synthesis and application of a new 2',3'-isopropylidene guanosine substituted cap analog. Bioorganic & Medicinal Chemistry Letters, 18(17), 4828–4832.

- Tatton, A. S., et al. (2015). An NMR crystallography study of the hemihydrate of 2', 3'-O-isopropylidineguanosine. Solid State Nuclear Magnetic Resonance, 65, 41-48.

- BenchChem. (n.d.). A Technical Guide to 2',3'-O-Isopropylideneadenosine for Researchers and Drug Development Professionals. BenchChem.

- BenchChem. (n.d.). Technical Support Center: Purification of 2',3'-O-Isopropylideneadenosine. BenchChem.

- BenchChem. (2025, December). The Pivotal Role of 2',3'-O-Isopropylideneadenosine in the Synthesis of Anticancer Nucleoside Analogs: Application Notes and Protocols. BenchChem.

- Cayman Chemical. (n.d.). This compound (CAS Number: 362-76-5).

- ResearchGate. (2025, August 10). A NMR Crystallography Study of the Hemihydrate of 2′, 3′-O-Isopropylidineguanosine.

- BOC Sciences. (n.d.). CAS 362-76-5 this compound.

- BenchChem. (2025, December). Application Notes and Protocols: 2',3'-O-Isopropylideneadenosine in Chemical Synthesis. BenchChem.

- BenchChem. (n.d.). Stability issues with 2',3'-O-Isopropylideneadenosine in solution. BenchChem.

- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 2',3'-O-Isopropylideneadenosine. BenchChem.

- TCI Chemicals. (n.d.). This compound 362-76-5.

- Sigma-Aldrich. (n.d.). This compound 362-76-5.

- ResearchGate. (2025, August 9). Synthesis and application of a new 2',3'-isopropylidene guanosine substituted cap analog | Request PDF.

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2',3'-O-Isopropylideneadenosine: A Technical Guide. BenchChem.

- J&K Scientific. (n.d.). This compound | 362-76-5.

- BenchChem. (n.d.). Stability issues of 2',3'-di-O-acetylguanosine in solution. BenchChem.

- MDPI. (n.d.). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides.

- van der Heden van Noort, G. J., et al. (2022). Synthesis and self-assembly of cytidine- and guanosine-based copolymers. Polymer Chemistry, 13(33), 4789-4797.

- Selleck Chemicals. (n.d.). Guanosine | Nucleoside Analog/Antimetabolite chemical | CAS 118-00-3.

- Cayman Chemical. (2022, November 30). Guanosine - PRODUCT INFORMATION.

Sources

- 1. This compound | CAS#:362-76-5 | Chemsrc [chemsrc.com]

- 2. caymanchem.com [caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An NMR crystallography study of the hemihydrate of 2', 3'-O-isopropylidineguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and self-assembly of cytidine- and guanosine-based copolymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00615D [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Synthesis and application of a new 2',3'-isopropylidene guanosine substituted cap analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Isopropylidene Ketal: A Linchpin in Modern Nucleoside Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of nucleoside chemistry, where precise molecular manipulation is paramount for the development of novel therapeutics, the strategic use of protecting groups is fundamental. Among these, the isopropylidene group, forming a cyclic ketal (or acetonide) with vicinal diols, stands out for its unique combination of stability, steric influence, and straightforward installation and removal. This guide provides an in-depth exploration of the multifaceted functions of the isopropylidene group, moving beyond its role as a simple protecting agent to elucidate its profound impact on reaction stereoselectivity, molecular conformation, and the physicochemical properties of nucleoside intermediates. We will dissect the mechanistic underpinnings of its application, present field-proven experimental protocols, and illustrate its pivotal role in the synthetic pathways leading to potent antiviral and anticancer nucleoside analogues.

The Core Directive: Selective Protection of the Ribofuranose cis-Diol